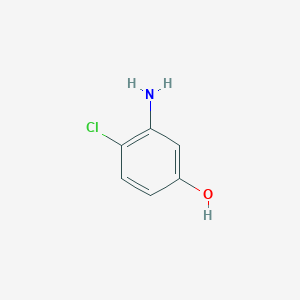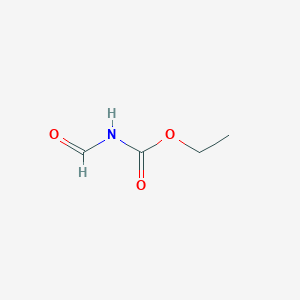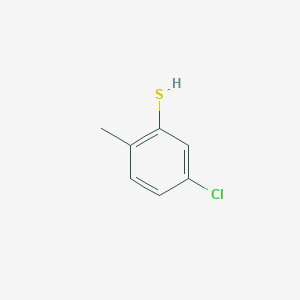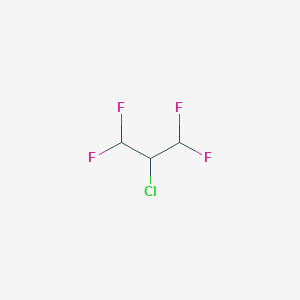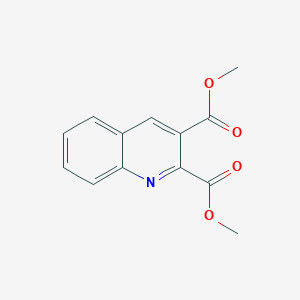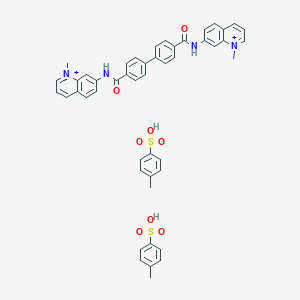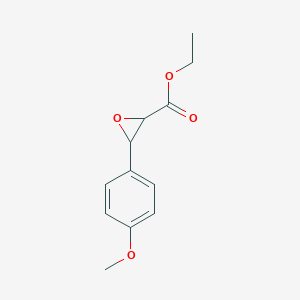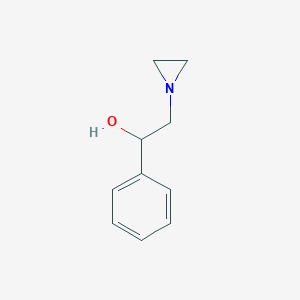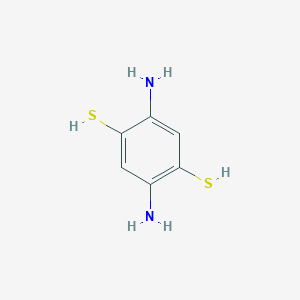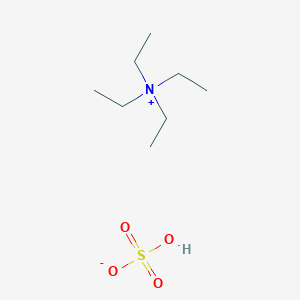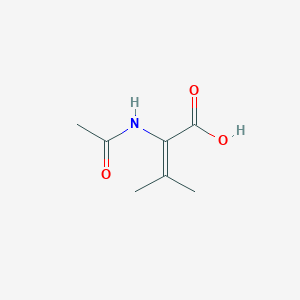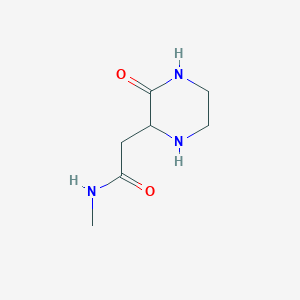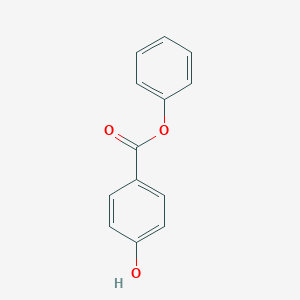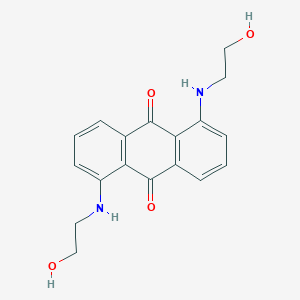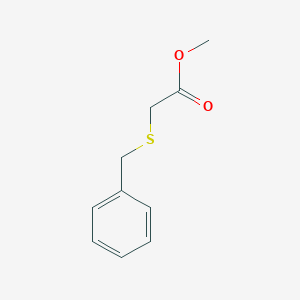
Methyl (benzylthio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (benzylthio)acetate is a chemical compound with the molecular formula C10H12O2S. It is a colorless to pale yellow liquid with a fruity odor and is commonly used in the perfume industry. This chemical compound is also widely used in scientific research as it has shown promising results in various applications.
Mécanisme D'action
The exact mechanism of action of methyl (Methyl (benzylthio)acetate)acetate is not fully understood. However, studies have shown that it can inhibit the growth of certain bacteria and fungi. It has also been found to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
Methyl (Methyl (benzylthio)acetate)acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to reduce lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (Methyl (benzylthio)acetate)acetate has several advantages for use in lab experiments. It is readily available, easy to handle, and has a low toxicity profile. However, its limitations include its limited solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are several future directions for research on methyl (Methyl (benzylthio)acetate)acetate. One area of interest is its potential use in the treatment of various diseases such as cancer and diabetes. Another area of interest is its use as a natural preservative in the food industry. Further research is needed to fully understand the potential applications of this compound.
Conclusion
Methyl (Methyl (benzylthio)acetate)acetate is a versatile chemical compound with numerous scientific research applications. Its unique properties make it a popular compound in various fields of study. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Applications De Recherche Scientifique
Methyl (Methyl (benzylthio)acetate)acetate has been extensively used in scientific research due to its unique properties. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. These properties have made it a popular compound in the fields of pharmacology, food science, and cosmetics.
Propriétés
Numéro CAS |
17277-59-7 |
|---|---|
Nom du produit |
Methyl (benzylthio)acetate |
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
methyl 2-benzylsulfanylacetate |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
QQDHRVYAGDFBOI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSCC1=CC=CC=C1 |
SMILES canonique |
COC(=O)CSCC1=CC=CC=C1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

